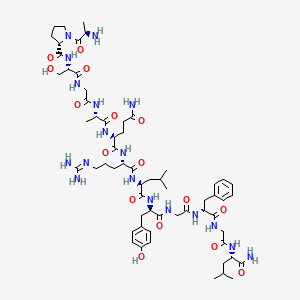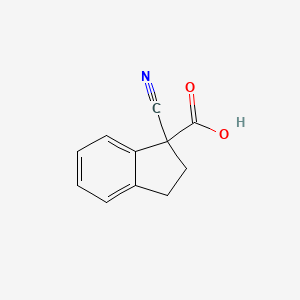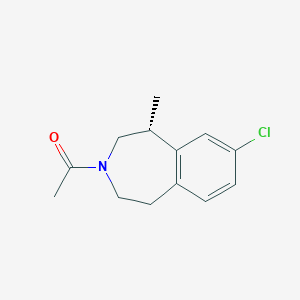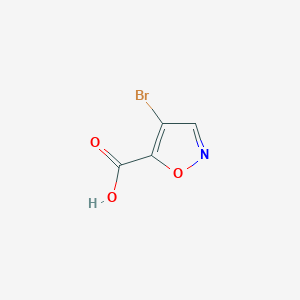![molecular formula C11H15Cl2NO2S B1142657 4-[(4-CHLOROPHENYL)SULFONYL]PIPERIDINE HYDROCHLORIDE CAS No. 16310-38-6](/img/no-structure.png)
4-[(4-CHLOROPHENYL)SULFONYL]PIPERIDINE HYDROCHLORIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 4-[(4-Chlorophenyl)sulfonyl]piperidine derivatives involves multiple steps, including condensation reactions and sulfonation processes. For instance, compounds similar in structure, such as [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol, are synthesized via the condensation of related alcohols with sulfonyl chlorides in the presence of a base, highlighting a common pathway for the introduction of the sulfonyl group onto the piperidine ring (Girish et al., 2008).
Molecular Structure Analysis
The molecular structure of compounds related to 4-[(4-Chlorophenyl)sulfonyl]piperidine hydrochloride demonstrates a chair conformation of the piperidine ring, with the sulfonyl group influencing the overall geometry. Crystallographic studies reveal tetrahedral geometries around the sulfur atom, indicating a consistent structural framework among sulfonamide derivatives (Girish et al., 2008).
Chemical Reactions and Properties
The chemical reactivity of 4-[(4-Chlorophenyl)sulfonyl]piperidine derivatives often involves the functionalization of the piperidine ring or the sulfonyl group. These compounds participate in various chemical reactions, such as substitutions or couplings, to produce a wide range of derivatives with potential biological activities. The presence of the sulfonyl group significantly impacts the chemical properties, providing sites for further chemical modifications (Vinaya et al., 2009).
Wissenschaftliche Forschungsanwendungen
Application 1: Analgesic Activity
- Scientific Field : Pharmacology
- Summary of the Application : A series of 4-(4-chlorophenyl)-4-hydroxypiperidine derivatives were synthesized and tested as potential analgesic compounds .
- Methods of Application or Experimental Procedures : The derivatives were synthesized by reacting 1 mol of 4-(4-chlorophenyl)-4-hydroxypiperidine with the corresponding substituted phenacyl halide in ethanol under reflux .
- Results or Outcomes : All the derivatives exhibited significant analgesic activity in male Wistar rats at a dose of 50mg/kg of body weight after intramuscular injection, when tested by thermal stimuli (tail flick test) .
Application 2: Hypotensive Activity
- Scientific Field : Pharmacology
- Summary of the Application : The same series of 4-(4-chlorophenyl)-4-hydroxypiperidine derivatives were also evaluated for their effect on hypotensive activity .
- Methods of Application or Experimental Procedures : The same synthesis method was used as in the analgesic activity study .
- Results or Outcomes : Compounds 2, 3 and 5 produced a reduction in blood pressure in normotensive rats .
Eigenschaften
CAS-Nummer |
16310-38-6 |
|---|---|
Produktname |
4-[(4-CHLOROPHENYL)SULFONYL]PIPERIDINE HYDROCHLORIDE |
Molekularformel |
C11H15Cl2NO2S |
Molekulargewicht |
296.21 |
Synonyme |
4-[(4-CHLOROPHENYL)SULFONYL]PIPERIDINE HYDROCHLORIDE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-[(6-oxo-1H-pyrimidin-4-yl)oxy]benzonitrile](/img/structure/B1142595.png)